Product packaging for 2,5-Dibromo-4-chloroaniline(Cat. No.:)

2,5-Dibromo-4-chloroaniline

Cat. No.: B13836606
M. Wt: 285.36 g/mol
InChI Key: JPUGPSHMEFFYEX-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Amines in Contemporary Chemical Research

Halogenated aromatic amines are a class of compounds that serve as crucial building blocks in modern organic synthesis. Their importance stems from the presence of both an amine group and one or more halogen substituents on an aromatic ring, which imparts unique reactivity and functionality. These compounds are pivotal intermediates in the production of a wide array of commercially and scientifically important molecules.

In the pharmaceutical industry, halogenated anilines are precursors to numerous active pharmaceutical ingredients (APIs). The inclusion of halogen atoms can significantly modify a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Similarly, in the agrochemical sector, these compounds are fundamental to the synthesis of advanced pesticides, herbicides, and insecticides. researchgate.net The strategic placement of halogens on the aniline (B41778) scaffold is a key tool for modulating the biological activity and environmental persistence of these agricultural products. Beyond life sciences, halogenated aromatics are integral to materials science, where they are used in the development of fire retardants, specialized polymers, and organic functional materials like organic semiconductors. researchgate.netresearchgate.net The development of new synthetic methodologies, such as palladium-catalyzed reactions, continues to expand the utility of these versatile synthons. acs.org

Overview of 2,5-Dibromo-4-chloroaniline within the Class of Polysubstituted Anilines

This compound is a polysubstituted aromatic amine featuring two bromine atoms and one chlorine atom attached to the aniline core. As a member of the halogenated aniline family, its structure suggests potential as a specialized chemical intermediate. Its fundamental molecular properties are well-defined and available through various chemical suppliers. sigmaaldrich.comsigmaaldrich.commolport.com

IdentifierValue
CAS Number864292-22-8 sigmaaldrich.commolport.com
Molecular FormulaC₆H₄Br₂ClN sigmaaldrich.commolport.com
Molecular Weight285.36 g/mol molport.com

The specific substitution pattern of this compound—with halogens at the C2, C4, and C5 positions relative to the C1 amino group—distinguishes it from its other, more extensively studied isomers. For instance, the isomer 2,6-Dibromo-4-chloroaniline has been the subject of detailed research, including single-crystal X-ray diffraction analysis to determine its precise molecular geometry and crystalline structure. researchgate.net Such detailed structural and synthetic studies, while common for some polysubstituted anilines, are not as readily found in the public literature for the 2,5-dibromo-4-chloro isomer, indicating a potential gap in the research landscape.

Rationale for Comprehensive Investigation of this compound

The rationale for a comprehensive investigation into this compound is rooted in its potential as a unique and valuable synthetic building block. The field of organic chemistry is continually seeking novel precursors to construct complex molecular architectures, and polysubstituted anilines are a cornerstone of this endeavor. nih.gov Modern synthetic strategies, including various one-pot and multi-component reactions, are frequently developed to access these types of molecules efficiently. nih.govresearchgate.net

Given that this compound is commercially available yet seemingly under-explored in academic and patent literature, it represents an untapped resource. The specific arrangement of its three halogen substituents offers a distinct electronic and steric profile compared to its isomers. This unique substitution pattern could lead to novel reactivity in cross-coupling reactions, nucleophilic substitutions, or diazotization reactions, potentially enabling the synthesis of new compounds that are otherwise difficult to access. A thorough investigation into its reactivity, properties, and synthetic applications would broaden the available toolkit for chemists in the pharmaceutical, agrochemical, and material science fields, allowing for the creation of new chemical entities with potentially enhanced or novel functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br2ClN B13836606 2,5-Dibromo-4-chloroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

2,5-dibromo-4-chloroaniline

InChI

InChI=1S/C6H4Br2ClN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2

InChI Key

JPUGPSHMEFFYEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Br)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,5 Dibromo 4 Chloroaniline

Established and Novel Synthetic Routes to 2,5-Dibromo-4-chloroaniline

The preparation of this compound primarily relies on electrophilic aromatic substitution reactions, where the regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.

The synthesis of halogenated anilines often faces challenges such as over-halogenation and the formation of isomeric mixtures due to the high reactivity of the aniline (B41778) ring. beilstein-journals.org To achieve regioselectivity, the amino group's strong activating and ortho-, para-directing influence must be carefully managed.

One common strategy involves the direct bromination of 4-chloroaniline (B138754). The chlorine atom at position 4 and the amino group at position 1 direct incoming electrophiles (bromine) to the ortho and para positions relative to the amino group. Since the para position is blocked by chlorine, bromination occurs at the two available ortho positions (2 and 6) and the meta position (3 and 5). To achieve the specific 2,5-dibromo substitution, it is often necessary to start with a precursor that already has a directing group or to employ protective group strategies.

For instance, starting with an aniline derivative where one of the desired positions is already substituted can guide the subsequent halogenation steps. The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), provides a milder alternative to molecular halogens and can offer better control over the reaction. beilstein-journals.org In some cases, an aniline catalyst can be used to generate a more reactive but selective halogenating agent from NXS. researchgate.net

The table below summarizes common halogenating agents and their roles in aniline derivative synthesis.

ReagentRole in SynthesisSelectivity
Bromine (Br₂) in Acetic Acid Direct brominationCan lead to polybromination; regioselectivity is dependent on existing substituents.
N-Bromosuccinimide (NBS) Mild brominating agentOften provides better regioselectivity and is used for selective monobromination. researchgate.net
N-Chlorosuccinimide (NCS) Mild chlorinating agentUsed for controlled chlorination of activated rings. beilstein-journals.org
Sulfuryl Chloride Chlorinating agentCan be used for ortho-chlorination of anilines in the presence of an organocatalyst. researchgate.net

A more controlled approach to synthesizing this compound involves a multi-step pathway starting from a different precursor. One such route could begin with 2,5-dichloroaniline. chemicalbook.com This precursor can then be subjected to bromination. The existing chloro and amino groups will direct the incoming bromine atoms.

Another documented multi-step synthesis starts from acetanilide. chemicalbook.com The process involves:

Para-bromination of acetanilide: Using N-bromosuccinimide (NBS) in acetonitrile (B52724) with irradiation. chemicalbook.com

Ortho-chlorination of 4-bromoacetanilide: Using N-chlorosuccinimide (NCS) in acetonitrile. chemicalbook.com

Hydrolysis: The resulting 4-bromo-2-chloroacetanilide is hydrolyzed, typically with an acid like HCl in ethanol, to remove the acetyl protecting group and yield 4-bromo-2-chloroaniline. chemicalbook.com While this produces a different isomer, similar principles of protection, halogenation, and deprotection can be envisioned for the synthesis of this compound.

A patented method describes the synthesis of 2,6-dibromo-4-nitroaniline (B165464) diazosalts from p-nitroaniline, which can then be converted to the corresponding aniline. This highlights the use of a nitro group as a deactivating and meta-directing group, which is later reduced to an amino group. This general strategy can be adapted for the synthesis of other polysubstituted anilines.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing byproducts. Key parameters include temperature, solvent, and the stoichiometry of reactants.

Recent research has focused on optimizing conditions for halogenation reactions. For instance, copper-catalyzed ortho-halogenation of protected anilines has been shown to be effective, with aerobic conditions proving crucial for high reactivity and selectivity. rsc.org The choice of solvent is also highly influential; for example, reactions of N,N-dialkylaniline N-oxides with thionyl halides were found to be more efficient in tetrahydrofuran (B95107) (THF) than in dichloromethane. nih.gov

The following table outlines key optimization parameters from various synthetic methods for halogenated anilines.

ParameterOptimized ConditionRationale
Temperature 0–5°C for bromination of p-chloroanilineMinimizes polybrominated byproducts.
Solvent Acetonitrile for NBS/NCS halogenationEffective solvent for these reagents. chemicalbook.com
Atmosphere Oxygen atmosphere for CuCl₂-catalyzed chlorinationDeterminant for achieving high reactivity and selectivity. rsc.org
Catalyst Loading Optimized catalyst-to-substrate ratioPrevents side reactions and maximizes efficiency.
Reaction Time Monitored to completion (e.g., via TLC)Prevents degradation of product or formation of byproducts.

Green Chemistry Approaches in the Synthesis of Halogenated Anilines

The principles of green chemistry are increasingly being applied to the synthesis of halogenated anilines to reduce environmental impact and improve safety. This involves the use of less hazardous reagents, alternative energy sources, and designing processes with high atom economy.

A significant advancement in green synthesis is the development of catalyst- and solvent-free reaction conditions. For example, the synthesis of 2-(arylamino)nicotinic acids has been achieved by heating 2-chloronicotinic acid with anilines without any catalyst or solvent, resulting in high yields and short reaction times. nih.gov

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers another green alternative. An automated grinding method using a mortar and pestle has been developed for the catalyst-free halogenation of phenols and anilines with N-halosuccinimides. beilstein-journals.orgbeilstein-journals.org This solvent-free approach is fast, efficient, and atom-economical. beilstein-journals.org

The use of water as a green solvent is also being explored. A one-pot synthesis of azoxybenzenes from anilines was developed using water as the solvent at room temperature, which is both environmentally friendly and energy-efficient. acs.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. psu.edu Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate byproducts. imist.ma

The hydroamination of allenes to produce N-allylic anilines is an example of a 100% atom-economical reaction. psu.edu Similarly, a subsequent amino-Claisen rearrangement can be performed in a one-pot synthesis, avoiding intermediate purification steps and reducing solvent waste. psu.edu

In contrast, classical halogenation using molecular halogens (X₂) has a low atom economy (<50%) and produces corrosive byproducts like HBr. beilstein-journals.org The use of N-halosuccinimides (NXS) is an improvement, as the succinimide (B58015) byproduct is less hazardous. Designing synthetic routes that maximize the incorporation of reactant atoms into the final product is a key goal in modern organic synthesis. researchgate.net

Derivatization of this compound via Amination

The primary amino group of this compound serves as a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve the nucleophilic character of the amine nitrogen.

Formation of Schiff Bases and Related Imines

The condensation reaction between the primary amine of an aniline derivative and an aldehyde or ketone results in the formation of a Schiff base, a class of compounds characterized by a carbon-nitrogen double bond (imine). internationaljournalcorner.comworldresearchersassociations.com This reaction is typically catalyzed by an acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the imine.

The general synthetic route involves refluxing equimolar amounts of the aniline and the carbonyl compound in a suitable solvent, such as ethanol. internationaljournalcorner.comresearchgate.net The addition of a catalytic amount of acid, like glacial acetic acid, can facilitate the reaction. researchgate.netnih.gov The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization. internationaljournalcorner.comnih.gov

For instance, Schiff bases have been synthesized from various substituted anilines and aldehydes. internationaljournalcorner.comworldresearchersassociations.comnih.govbohrium.com While direct synthesis using this compound is not extensively documented in the provided results, the general reactivity of anilines suggests its capability to form Schiff bases with a variety of carbonyl compounds. The stability of the resulting Schiff base is influenced by the electronic nature of both the aniline and the aldehyde/ketone. Aromatic aldehydes, particularly those with conjugated systems, tend to form more stable Schiff bases compared to aliphatic aldehydes, which are prone to polymerization. internationaljournalcorner.com

Table 1: Examples of Schiff Base Synthesis with Substituted Anilines

Aniline ReactantCarbonyl ReactantProductReference
4-Bromoaniline3,5-Dichloro Salicylaldehyde3,5-dichlorosalicylaldimino-4-bromoaniline internationaljournalcorner.com
4-Chloroaniline2-hydroxy-1-naphthaldehyde(Z)‐2‐(((4‐chlorophenyl)imino)methyl)naphthalen‐1‐ol bohrium.com
p-Chloroaniline4-aminoacetophenone and salicylaldehyde2-(((4-(1-((4- chlorophenyl) imino)ethyl) phenyl) imino) methyl) phenol worldresearchersassociations.com
4-ChloroanilineHalogenohydroxy substituted acetophenonesVarious Schiff bases researchgate.net

Acylation and Sulfonylation of the Amine Functionality

The amine group of anilines can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These reactions involve the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acyl halide or anhydride (B1165640), or the sulfur atom of a sulfonyl chloride.

Acylation: The acetylation of anilines is a common transformation. For example, the reaction of 4-chloroaniline and 3,5-dibromoaniline (B181674) with acetic anhydride in pyridine (B92270) leads to the formation of the corresponding acetylated products. ichem.md This reaction typically proceeds by treating the aniline with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Sulfonylation: The reaction of anilines with sulfonyl chlorides yields sulfonamides. For instance, various para-substituted anilines have been reacted with (2-pyridyl)sulfonyl chloride to produce the corresponding N-(pyridyl)sulfonyl anilines. rsc.org This transformation is significant as the resulting sulfonamides can serve as protecting groups for the amine functionality or as intermediates in further synthetic steps. The sulfonation of p-chloroaniline with sulfuric acid in diphenyl sulfone has been reported to produce 4-chloroaniline-2-sulfonic acid with a high yield. echemi.com

Table 2: Examples of Acylation and Sulfonylation of Anilines

Aniline ReactantReagentProduct TypeReference
4-Chloroaniline, 3,5-DibromoanilineAcetic Anhydride/PyridineAcetylated anilines ichem.md
4-Bromoaniline(2-pyridyl)sulfonyl chlorideN-(4-Bromophenyl)pyridine-2-sulfonamide rsc.org
4-Cyanoaniline(2-pyridyl)sulfonyl chlorideN-(4-Cyanophenyl)pyridine-2-sulfonamide rsc.org
p-ChloroanilineSulfuric acid/Diphenyl sulfone4-chloroaniline-2-sulfonic acid echemi.com

Palladium-Catalyzed Cross-Coupling Reactions of Bromine-Substituted Anilines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituents on this compound are particularly amenable to these transformations, offering a pathway to a wide array of complex molecules.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. d-nb.info The bromine atoms at the 2- and 6-positions of a pyridine ring are known to be more reactive than a chlorine atom at the 4-position in such couplings due to the lower carbon-bromine bond dissociation energy. This selectivity is also observed in bromo-chloroarenes, where the substitution of the bromide is highly chemoselective. rsc.org

While direct examples with this compound are not detailed in the provided search results, the general principles suggest that it would readily participate in Suzuki-Miyaura coupling. For instance, the coupling of 2-bromo-5-chloroaniline (B1280272) with a boronic acid has been successfully demonstrated. d-nb.info The reaction typically employs a palladium catalyst, such as a palladacycle precatalyst, and a base. beilstein-journals.org

Table 3: Examples of Suzuki-Miyaura Coupling with Halogenated Anilines

Sonogashira and Heck Coupling Applications

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. nih.govmdpi.com The Sonogashira reaction is a powerful tool for constructing sp²-sp carbon-carbon bonds. mdpi.com The reaction can be carried out under copper-free conditions, which can be advantageous in certain synthetic contexts. nih.gov The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. While specific examples with this compound were not found, its bromo-substituents make it a suitable substrate for this transformation. The reaction conditions often involve a palladium catalyst, a base, and sometimes a copper(I) salt. mdpi.comsioc-journal.cn

Heck Coupling: The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.netnih.gov This reaction is a cornerstone of C(sp²)-C(sp²) bond formation. researchgate.net While the standard Heck reaction is well-established, a reductive variant has also been developed. nih.gov Aryl bromides are common substrates for Heck reactions, and the presence of two bromine atoms in this compound suggests its potential for undergoing double Heck couplings to form more complex structures.

Table 4: General Conditions for Sonogashira and Heck Couplings

ReactionTypical SubstratesCatalyst SystemKey Bond FormedReferences
SonogashiraAryl/Vinyl Halide, Terminal AlkynePd catalyst, often with Cu(I) co-catalystC(sp²)-C(sp) nih.govmdpi.com
HeckAryl/Vinyl Halide, AlkenePd catalystC(sp²)-C(sp²) researchgate.netnih.gov

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide or pseudohalide and a primary or secondary amine. rsc.orgwikipedia.org This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with various generations of phosphine (B1218219) ligands developed to improve efficiency and scope. wikipedia.orgorganic-chemistry.org

Given the presence of two bromine atoms, this compound could potentially undergo mono- or di-amination depending on the reaction conditions and stoichiometry of the amine. Regioselective monoamination of dihaloarenes has been demonstrated, suggesting that selective functionalization of one of the bromine atoms is feasible. rsc.org For example, in the case of bromo-chloroarenes, the substitution of the bromide is fully chemoselective. rsc.org

Table 5: Key Features of Buchwald-Hartwig Amination

FeatureDescriptionReference
Reaction TypePalladium-catalyzed C-N bond formation wikipedia.org
SubstratesAryl halides/pseudohalides and amines rsc.orgorganic-chemistry.org
Catalyst SystemPalladium source and a phosphine ligand rsc.org
Key AdvantageBroad substrate scope and functional group tolerance wikipedia.org
ApplicationSynthesis of primary, secondary, and tertiary aryl amines rsc.orgacs.org

Nucleophilic and Electrophilic Aromatic Substitution Studies on the Aromatic Ring

The reactivity of the this compound aromatic ring is governed by the interplay of its three substituents. The amino (-NH₂) group is a strong activating group, while the bromo (-Br) and chloro (-Cl) substituents are deactivating groups. This creates a unique substitution pattern and reactivity profile.

Electrophilic Aromatic Substitution (EAS)

In this compound, the positions are substituted as follows:

C1: -NH₂

C2: -Br

C3: -H

C4: -Cl

C5: -Br

C6: -H

The powerful activating effect of the amino group at C1 directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4).

The C2 and C4 positions are already occupied by a bromine and a chlorine atom, respectively.

Therefore, the only available position activated by the dominant amino group is C6 .

The halogen at C5 also directs ortho to itself (to C4 and C6). The halogen at C2 directs ortho to C1 (-NH₂) and C3, and para to C5 (-Br). The confluence of these directing effects, overwhelmingly dominated by the activating amino group, strongly indicates that any electrophilic aromatic substitution would occur at the C6 position. The sole remaining hydrogen at C3 is meta to the amino group and is therefore sterically hindered and electronically disfavored for substitution.

The predicted mechanism would follow the standard pathway for electrophilic aromatic substitution, involving the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation at C6 to restore aromaticity. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgnumberanalytics.com The this compound ring is not strongly activated for SNAr because it lacks such a group; the amino group is strongly electron-donating.

However, if a reaction were forced under harsh conditions, the relative leaving group ability of the halogens would be a key factor. In activated SNAr reactions, the typical leaving group order is F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the rate-determining step is the nucleophilic attack, which is accelerated by a more electronegative substituent that polarizes the C-X bond, making the carbon more electrophilic. organicchemistrytutor.com In the absence of strong activation, the mechanism could be influenced by other factors, such as C-X bond strength (C-Cl > C-Br > C-I). A potential competing mechanism under very strong basic conditions is the elimination-addition (benzyne) pathway, although this is less common for polychlorinated/brominated aromatics. numberanalytics.com

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This is a common transformation for aryl halides and can often be achieved with high selectivity.

Predicted Selectivity: The carbon-halogen bond strengths decrease in the order C-Cl > C-Br. Consequently, the carbon-bromine bonds are weaker and more susceptible to cleavage. It is predicted that reductive dehalogenation of this compound would proceed stepwise, with the removal of the bromine atoms occurring before the removal of the chlorine atom.

Step 1 (Debromination): The two C-Br bonds at positions 2 and 5 would be reduced first. Depending on the reaction conditions, this could potentially yield a mixture of 2-bromo-4-chloroaniline (B1265534) and 5-bromo-4-chloroaniline, followed by the formation of 4-chloroaniline.

Step 2 (Dechlorination): Under more forcing conditions, the more resilient C-Cl bond at position 4 would be reduced to yield aniline.

Common methods for this transformation include catalytic hydrogenation. Nickel-based catalysts, such as Raney Al-Ni alloy in an alkaline solution, have been shown to be effective for the hydrodehalogenation of polyhalogenated anilines. mdpi.comresearchgate.net Palladium on carbon (Pd/C) is another widely used catalyst, often with a hydrogen source like H₂ gas or a transfer agent like ammonium (B1175870) formate. google.com

Table 1: Predicted Products of Reductive Dehalogenation

Reagent System Predicted Major Product(s) Predicted Minor/Subsequent Product(s)
Al-Ni Alloy, aq. NaOH, room temp. 4-Chloroaniline Aniline
Pd/C, H₂ (gas), controlled pressure 4-Chloroaniline Aniline
Pd/C, Triethylammonium formate 4-Chloroaniline Aniline

Oxidation and Reduction Pathways of this compound

Oxidation Pathways

The primary site for oxidation in this compound is the amino group. Anilines are susceptible to oxidation and can yield a variety of products depending on the oxidant and reaction conditions. The electron-rich nature of the aniline ring makes it sensitive to oxidizing agents.

Potential oxidation products could include:

Azoxybenzenes: Formed via the coupling of intermediate nitrosobenzene (B162901) and phenylhydroxylamine species. This is a common outcome for the oxidation of anilines. rsc.orgarabjchem.org

Nitro Compounds: Under stronger oxidizing conditions, the amino group can be oxidized to a nitro group (-NO₂). Reagents like hydrogen peroxide in acetonitrile have been used for such transformations. rsc.org

Polymeric Materials: Anilines are known to polymerize upon oxidation, leading to deeply colored, often intractable materials (e.g., polyaniline). This is a likely side reaction, especially with strong, non-selective oxidants like MnO₂ or ferrate(VI). nih.govacs.org

The presence of three deactivating halogen substituents may slightly temper the reactivity of the amino group towards oxidation compared to unsubstituted aniline, but it would remain the most reactive site on the molecule.

Reduction Pathways

Beyond the reductive dehalogenation pathways discussed in section 2.5.2, the primary functional group is the amino group, which is already in a reduced state. The aromatic ring itself can be reduced, but this typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature or a Birch reduction, which would also lead to dehalogenation. chemistrytalk.org Therefore, for this specific molecule, "reduction pathways" primarily refer to the reductive removal of its halogen substituents.

If the molecule were modified to contain a reducible group, such as by oxidation of the amine to a nitro group (forming 2,5-dibromo-4-chloro-1-nitrobenzene), this nitro group could be selectively reduced back to the aniline. This is a critical transformation in synthetic chemistry, often accomplished with high chemoselectivity using catalysts that avoid cleaving the C-X bonds. researchgate.netacs.org For this nitro-analogue, catalysts such as platinum or modified palladium systems in the presence of H₂ would be employed to selectively reduce the nitro group while preserving the halogen atoms.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Due to the limited availability of specific experimental NMR data for 2,5-Dibromo-4-chloroaniline in publicly accessible literature, a detailed analysis based on predicted spectral data and comparison with structurally similar compounds is presented.

Predictive models for NMR spectroscopy are invaluable tools for the structural confirmation of novel or sparsely studied compounds. For this compound, the predicted ¹H and ¹³C NMR chemical shifts provide a foundational understanding of its molecular framework.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to display two distinct signals corresponding to the two aromatic protons. The proton at position 3 (H-3), situated between the amino and chloro groups, would likely appear as a singlet. The proton at position 6 (H-6), flanked by a bromine atom and the amino group, is also anticipated to be a singlet. The broad signal of the amino (-NH₂) protons would typically be observed further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show six unique signals, one for each carbon atom in the benzene (B151609) ring, reflecting the molecule's asymmetry. The chemical shifts are heavily influenced by the nature and position of the substituents (–NH₂, –Br, and –Cl). Carbons bonded to the electronegative halogen atoms (C-2, C-4, and C-5) are expected to be significantly deshielded, appearing at lower field. The carbon attached to the amino group (C-1) will also have a characteristic chemical shift.

A summary of predicted ¹H and ¹³C NMR chemical shifts is provided in the interactive data table below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~145
C2-~110
C3~7.0-7.2~130
C4-~125
C5-~115
C6~7.3-7.5~135
NH₂~4.0-5.0 (broad)-

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

¹⁵N NMR: The chemical shift of the nitrogen atom in the amino group would be sensitive to the electronic effects of the halogen substituents on the aromatic ring. This data would be crucial for understanding the electron density at the nitrogen atom and its potential for hydrogen bonding.

³⁵Cl, ⁷⁹Br, and ⁸¹Br NMR: These quadrupolar nuclei have broad spectral lines, but their chemical shifts and relaxation times can provide information about the covalent character of the carbon-halogen bonds and the local symmetry around these atoms.

Two-dimensional NMR experiments would be instrumental in confirming the precise assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): While the aromatic protons in this compound are not expected to show scalar coupling to each other (appearing as singlets), a COSY experiment would definitively confirm the absence of such correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between the aromatic protons and their attached carbon atoms (C3-H3 and C6-H6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the long-range (two- and three-bond) correlations. For instance, correlations would be expected from H-3 to C-1, C-2, C-4, and C-5, and from H-6 to C-1, C-2, C-4, and C-5. These correlations would provide unambiguous confirmation of the substitution pattern on the benzene ring.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. While a complete experimental spectrum for this compound is not available, the expected vibrational modes can be predicted based on the functional groups present and data from similar molecules.

The FT-IR and FT-Raman spectra of this compound would be dominated by vibrations associated with the amino group and the substituted benzene ring.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amino)Asymmetric Stretching~3450-3500
N-H (Amino)Symmetric Stretching~3350-3400
N-H (Amino)Scissoring~1600-1650
C=C (Aromatic)Stretching~1450-1600
C-NStretching~1250-1350
C-ClStretching~700-800
C-BrStretching~500-650

The presence of the amino group in this compound makes it a potential donor for hydrogen bonding. In the solid state, it is expected that intermolecular hydrogen bonds of the N-H···N or N-H···Br/Cl type could form. These interactions would be observable in the FT-IR spectrum as a broadening and a red-shift (shift to lower wavenumbers) of the N-H stretching bands compared to the gas phase or in a non-polar solvent. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. For this compound, the theoretical exact mass can be calculated from the sum of the most abundant isotopes of its constituent atoms (C₆H₄⁷⁹Br¹⁸¹Br³⁵Cl¹⁴N). This precise mass measurement allows for the unambiguous confirmation of its elemental formula, C₆H₄Br₂ClN.

Table 1: Theoretical Isotopic Mass for this compound

Property Value
Molecular Formula C₆H₄Br₂ClN
Theoretical Exact Mass 282.83990 Da

Note: Data is based on theoretical calculations for the molecular formula C₆H₄Br₂ClN.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal. This technique would provide precise bond lengths, bond angles, and details about the packing of molecules in the solid state. A search of crystallographic databases indicates that while detailed structural information is available for the related isomer, 2,6-Dibromo-4-chloroaniline, specific experimental crystallographic data for this compound (CAS 864292-22-8) has not been publicly reported. Therefore, a detailed discussion of its specific crystal packing, intermolecular interactions, and conformational analysis is not possible at this time.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Halogen Bonding, N-H…X)

Based on the functional groups present in this compound (an amino group and halogen atoms), it is anticipated that its crystal structure would be stabilized by a network of intermolecular interactions. These would likely include conventional N-H···N hydrogen bonds between the amine groups of adjacent molecules, as well as weaker N-H···X (where X = Br or Cl) interactions. Furthermore, halogen bonding (Br···Br, Br···Cl, Cl···Cl) could play a significant role in directing the crystal packing arrangement. Without experimental data, the specific motifs and their geometric parameters remain hypothetical.

Conformational Analysis in the Crystalline State

The aniline (B41778) ring is expected to be largely planar. The primary conformational feature would be the orientation of the amine (-NH₂) group relative to the aromatic ring. X-ray analysis would confirm the degree of planarity of the molecule and any subtle deviations caused by crystal packing forces.

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-Visible absorption spectroscopy measures the wavelengths of light absorbed by the compound, which correspond to the promotion of electrons to higher energy orbitals. Fluorescence spectroscopy measures the light emitted as electrons relax to their ground state. Specific experimental UV-Vis absorption and fluorescence spectra for this compound are not available in the surveyed literature, preventing a detailed analysis of its electronic properties such as absorption maxima (λmax) and emission characteristics.

Determination of Electronic Transitions and Energy Gaps

The energy difference between the HOMO and LUMO levels, known as the energy gap, is a critical parameter that dictates the molecule's electronic behavior, including its reactivity and spectral properties. For 2,6-Dibromo-4-chloroaniline, calculations have shown that the HOMO and LUMO energies confirm the occurrence of charge transfer within the molecule. This intramolecular charge transfer is a characteristic feature of many substituted aromatic compounds and influences their absorption and emission spectra.

The energy gap is instrumental in determining the wavelength of light a molecule can absorb. A smaller energy gap corresponds to absorption at longer wavelengths. The presence of amino and halogen substituents on the aniline ring significantly influences the HOMO and LUMO energy levels and thus the energy gap.

Table 1: Theoretical Electronic Properties of a Related Isomer (2,6-Dibromo-4-chloroaniline)

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of the molecule.

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO. | Determines the electronic transition energy and influences the UV-Visible absorption spectrum. A smaller gap suggests easier excitation. |

Note: The table is based on computational studies of 2,6-Dibromo-4-chloroaniline, a structural isomer of the target compound.

Photoreactivity and Photodegradation Studies

The photoreactivity of halogenated anilines is a crucial area of study due to their potential environmental persistence and the formation of transformation products upon exposure to light. The photodegradation of compounds like this compound can occur through direct photolysis or indirect photocatalytic processes.

Studies on related chloroanilines demonstrate that these compounds can undergo photoheterolysis in polar media, often proceeding via a triplet state to form phenyl cations. The degradation process is often initiated by the attack of hydroxyl radicals (•OH) on the aromatic ring, leading to the formation of radical cations. This initial step can lead to a cascade of reactions, including dimerization, oligomerization, and the formation of various monomeric intermediates through hydroxylation and dehalogenation.

The photodegradation of aniline and its chlorinated derivatives can be enhanced by photocatalysts such as titanium dioxide (TiO₂) and iron oxides (Fe₂O₃). In such systems, the degradation often follows pseudo-first-order kinetics. The proposed mechanism for the photocatalytic degradation of aniline involves the reaction with photogenerated hydroxyl radicals, leading to the formation of aminophenols and anilinium radical cations. Subsequent oxidation can lead to the formation of benzoquinone, which can be further oxidized to carboxylic acids and ultimately mineralized to inorganic products like Cl⁻, NO₃⁻, and NH₄⁺.

The presence of bromine atoms, as in this compound, can influence the photoreactivity due to the "heavy atom effect," which can promote intersystem crossing to the triplet state and potentially alter the degradation pathways.

Table 2: Key Aspects of Photoreactivity and Photodegradation of Related Chloroanilines

Process Description Key Intermediates/Products Influencing Factors
Direct Photolysis Degradation initiated by direct absorption of light. Phenyl cations, radical cations. Solvent polarity, light wavelength and intensity.
Photocatalysis Degradation accelerated by a photocatalyst (e.g., TiO₂). Hydroxylated derivatives (e.g., aminophenols), benzoquinone, carboxylic acids, inorganic ions. Type and concentration of photocatalyst, pH, presence of oxidizing agents.

| Reaction Initiation | Attack by hydroxyl radicals (•OH). | HO•-adducts, radical cations. | Availability of •OH radical sources (e.g., photocatalysis, photo-Fenton processes). |

Note: This table is compiled from studies on aniline and various chloroanilines and provides an expected framework for the photoreactivity of this compound.

Theoretical and Computational Investigations

Reactivity Prediction and Reaction Mechanism ElucidationSpecific computational studies on the reactivity, potential reaction mechanisms, transition states, or activation energies involving 2,5-Dibromo-4-chloroaniline are absent from the scientific literature.

Conceptual DFT for Reactive Site Identification

No published studies were found that apply Conceptual Density Functional Theory (DFT) to identify the reactive sites of this compound. Such an analysis would typically involve calculating global and local reactivity descriptors like chemical potential, hardness, electrophilicity, and Fukui functions to predict the most likely sites for electrophilic, nucleophilic, and radical attacks. Without specific computational research on this molecule, these descriptors remain undetermined.

Nonlinear Optical (NLO) Properties and Materials Design

There is no available research detailing the nonlinear optical (NLO) properties of this compound. The investigation of these properties is crucial for designing new materials for optoelectronic and photonic applications.

Calculation of Hyperpolarizabilities

Specific calculations for the first-order hyperpolarizability (β) and higher-order hyperpolarizabilities of this compound are not reported in the literature. These calculations are fundamental to quantifying a molecule's NLO response.

Relationship between Molecular Structure and NLO Response

A detailed analysis of the structure-property relationship concerning the NLO response of this compound is not available. This would involve understanding how the arrangement of the bromo, chloro, and aniline (B41778) functional groups on the benzene (B151609) ring influences the molecule's hyperpolarizability, a key factor for its potential use in NLO materials.

Adsorption Studies on Nanomaterials via DFT

No Density Functional Theory (DFT) studies have been published on the adsorption behavior of this compound on the surface of nanomaterials like graphene or carbon nanotubes. Such studies would provide insights into interaction energies, adsorption mechanisms (e.g., physisorption vs. chemisorption), and the electronic properties of the molecule-nanomaterial system, which are essential for applications in sensing, catalysis, or environmental remediation.

Strategic Utility in Advanced Organic Synthesis and Material Science Research

Precursor Role in the Synthesis of Functionalized Organic Molecules

The unique substitution pattern of 2,5-Dibromo-4-chloroaniline provides multiple reactive sites, enabling its use as a foundational building block for a variety of complex organic structures. The presence of bromine atoms, which are typically more reactive than chlorine in palladium-catalyzed cross-coupling reactions, allows for sequential and controlled modifications of the aromatic ring.

Halogenated anilines are well-established precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. Research has demonstrated that haloanilines can undergo intramolecular cyclization reactions to form a range of important heterocyclic systems. For instance, derivatives of 2-chloroaniline (B154045) have been successfully used to synthesize carbazoles, indoles, dibenzazepines, and acridines through palladium-catalyzed condensation and subsequent ligand-controlled cyclization pathways. mit.edusemanticscholar.org Similarly, 2,3-dihaloanilines have proven to be effective starting materials for producing 4-halo-1H-indoles, which can be further functionalized. acs.org

Given these precedents, this compound is a promising candidate for constructing novel and complex heterocyclic frameworks. The amino group can act as an internal nucleophile, while the halogen atoms provide electrophilic sites for intramolecular ring-forming reactions, often mediated by transition metal catalysts. The differential reactivity of the C-Br versus C-Cl bonds could potentially be exploited to build polycyclic systems in a stepwise manner.

Table 1: Potential Heterocyclic Systems Derivable from Haloaniline Precursors

Haloaniline Precursor TypeResulting Heterocyclic SystemTypical Reaction TypeReference
2-Chloroaniline DerivativesIndolesPalladium-Catalyzed Cyclization mit.edu
2-Chloroaniline DerivativesCarbazolesPalladium-Catalyzed C-H Activation semanticscholar.org
2-Chloroaniline DerivativesDibenzazepinesPalladium-Catalyzed Cyclization mit.edu
2,3-Dihaloanilines4-Halo-1H-indolesIntramolecular Cyclization acs.org

Beyond heterocycles, this compound serves as an intermediate for creating advanced aromatic scaffolds through cross-coupling reactions. The two bromine atoms can be selectively targeted over the more robust chlorine atom in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the sequential introduction of different aryl, alkyl, or amino groups, building molecular complexity in a controlled fashion. This step-by-step functionalization is critical in the synthesis of precisely substituted biaryls and other multi-ring systems that are of interest in medicinal chemistry and materials science. The aniline (B41778) moiety itself can be further modified, for example, through diazotization followed by Sandmeyer reactions, adding another layer of synthetic versatility.

Application in the Development of New Materials

The electronic properties and reactive sites of this compound make it a valuable monomer and precursor for the development of new functional materials with applications in electronics, catalysis, and industrial protection.

Conjugated polymers are a cornerstone of modern optoelectronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The synthesis of these materials often relies on the polymerization of halogenated aromatic monomers through palladium-catalyzed cross-coupling reactions. The structure of this compound, with two reactive bromine sites, makes it a suitable candidate for polycondensation reactions.

Polymerization, for instance via Suzuki or Stille coupling with a corresponding diboronic ester or distannane comonomer, could yield a substituted polyaniline derivative. The resulting polymer would have a conjugated backbone, a prerequisite for charge transport. The chlorine atom and the N-H group would remain as sites for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic properties, solubility, and morphology. lookchem.com Such modifications are crucial for optimizing the performance of materials used in optoelectronic devices. researchgate.net

The development of novel ligands is essential for advancing transition metal catalysis. This compound can serve as a precursor for synthesizing multidentate ligands. The aniline nitrogen can be readily converted into an imine through condensation with an aldehyde (forming a Schiff base), or it can be acylated or alkylated to introduce other coordinating groups.

Furthermore, the halogen atoms on the aromatic ring can be replaced with donor groups, such as phosphines, through reactions involving lithiation or cross-coupling. This synthetic flexibility allows for the creation of tailored ligands where the electronic and steric properties are precisely controlled. For example, replacing one or both bromine atoms with diphenylphosphine (B32561) groups would create a P,N-type ligand, a class of ligands known for its effectiveness in a variety of catalytic transformations.

Organic molecules containing heteroatoms (like nitrogen) and aromatic rings are widely investigated as corrosion inhibitors for metals in acidic environments. oup.com These compounds function by adsorbing onto the metal surface, forming a protective barrier that slows the rates of both anodic and cathodic corrosion reactions. scispace.commdpi.com

Halogenated anilines and their derivatives have shown significant promise in this field. Studies on various enaminoesters derived from fluoro-, chloro-, and bromo-anilines have demonstrated high inhibition efficiencies for carbon steel in hydrochloric acid. scispace.comresearchgate.net The effectiveness of these inhibitors is attributed to the presence of nitrogen atoms and π-electrons from the aromatic ring, which facilitate strong adsorption onto the metal surface. The presence of halogen atoms further enhances this effect. scispace.com

This compound, with its amino group, aromatic ring, and multiple halogen substituents, fits the molecular profile of an effective corrosion inhibitor. It is expected to adsorb strongly on metal surfaces, providing a robust barrier to corrosive agents. Research into related halogenated aniline derivatives shows a clear correlation between concentration and inhibition efficiency, as detailed in the table below.

Table 2: Corrosion Inhibition Efficiency of Halogenated Aniline Derivatives on Carbon Steel in 1.0 mol L⁻¹ HCl

Inhibitor Compound (Derivative of)Concentration (mol L⁻¹)Inhibition Efficiency (%) from EISReference
4-Fluoroaniline1.0 x 10⁻²85.4 scispace.com
4-Chloroaniline (B138754)1.0 x 10⁻²85.0 scispace.com
4-Bromoaniline1.0 x 10⁻²84.7 scispace.com
Aniline (unsubstituted)1.0 x 10⁻²84.1 scispace.com

Data derived from electrochemical impedance spectroscopy (EIS) tests on enaminoester derivatives of the listed anilines.

Development of Novel Analytical Methodologies for Detection and Characterization

The precise detection and characterization of this compound are paramount for quality control in its synthesis and for monitoring its presence in various matrices. The development of robust analytical methodologies is crucial for ensuring the purity of the compound and for studying its potential environmental fate and transformations. Research in this area focuses on creating sensitive, selective, and efficient techniques for its analysis.

Chromatographic techniques are indispensable for the separation of this compound from starting materials, byproducts, and, most importantly, its positional isomers. The separation of these isomers is often challenging due to their similar physicochemical properties.

Gas Chromatography (GC): Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated anilines. epa.gov The choice of the capillary column's stationary phase is critical for achieving the desired separation of isomers. For instance, a study on the separation of 17 isomers of phenols and anilines demonstrated the effectiveness of different stationary phases, with a novel calix techniques-ingenieur.frresorcinarene-based ionic liquid stationary phase showing excellent separation performance for halogenated aniline isomers. researchgate.net

The U.S. Environmental Protection Agency (EPA) Method 8131 provides a framework for the analysis of aniline and its derivatives by gas chromatography, which can be adapted for this compound. epa.gov This method suggests the use of specific columns and detectors for optimal performance. A comparison of gas and liquid chromatography for the trace analysis of anilines in groundwater highlighted that while both techniques are effective, GC coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) offers high sensitivity and precision. d-nb.info

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative to GC, particularly for compounds that are thermally labile or have low volatility. The separation of positional isomers of halogenated compounds by HPLC can be challenging. However, by carefully selecting the stationary phase and mobile phase composition, effective separation can be achieved. For instance, a study on the simultaneous determination of aniline and its degradation products found that a C4 column with a mobile phase of methanol (B129727) and acetate (B1210297) buffer provided the best chromatographic results. rsc.org For more complex separations of isomers, specialized columns may be required.

The following table provides an example of chromatographic conditions that could be adapted for the separation of this compound and its isomers.

TechniqueColumnMobile Phase/Carrier GasDetectorApplication
Gas Chromatography (GC)ZB-Wax (20 m x 0.18 mm x 0.18 µm)HeliumMass Spectrometry (MS)Separation of halogenated aniline isomers
High-Performance Liquid Chromatography (HPLC)C4 (250 mm x 4.6 mm, 5 µm)Methanol/Acetate Buffer (10 mM, pH 5) (60:40, v/v)Photodiode Array (PDA)Simultaneous analysis of aniline and its degradation products

Advanced spectroscopic methods, particularly when coupled with chromatographic separation, provide the high sensitivity and selectivity required for the quantitative and trace analysis of this compound.

Mass Spectrometry (MS): Mass spectrometry, especially in tandem with GC or LC, is the gold standard for the definitive identification and quantification of organic compounds. thermofisher.com Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of halogenated anilines in various environmental matrices. nih.gov For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be employed. This technique is particularly useful for analyzing complex samples where matrix interference is a concern. nih.gov A study on the determination of aniline in soil by accelerated solvent extraction (ASE) combined with GC-MS reported a limit of quantification of 0.04 mg kg⁻¹. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool, especially for polar and non-volatile analytes. It has been successfully used for the quantitative determination of various aromatic amines in textiles and other materials. lcms.cz

The following table summarizes representative limits of detection (LOD) and quantification (LOQ) for aniline and related compounds using advanced spectroscopic methods. These values provide an indication of the sensitivity that can be expected for the analysis of this compound.

TechniqueAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MSAnilineSerum0.1 mg/L0.5 mg/L nih.gov
GC-MSAnilineSoil0.01 mg/kg0.04 mg/kg nih.gov
GC-MS/MSBrominated CompoundsSediment0.01 - 1.65 ng/gNot Reported nih.gov
HPLC-FluorescenceAnilinesWater0.03 - 0.062 µg/mL0.25 - 0.57 µg/mL researchgate.net

Future Research Directions in the Chemistry of Halogenated Anilines

The field of halogenated aniline chemistry is continually evolving, with future research likely to focus on several key areas. A significant driver for future research is the growing concern over "emerging contaminants," which are pollutants that are not currently covered by existing regulations but may pose a risk to human health and the environment. techniques-ingenieur.frfiveable.menih.govthermofisher.com Halogenated anilines and their transformation products fall into this category, necessitating the development of more sophisticated analytical techniques for their detection and monitoring.

Future analytical methodologies are expected to move towards even greater sensitivity and selectivity, enabling the detection of ultra-trace levels of these compounds in complex environmental and biological matrices. nih.gov The development of high-resolution mass spectrometry (HRMS) coupled with advanced chromatographic separation techniques will likely play a central role in identifying and quantifying a wider range of halogenated anilines and their metabolites. thermofisher.com

There is also a growing trend towards the development of more sustainable and environmentally friendly analytical methods, often referred to as "green analytical chemistry." This includes the miniaturization of analytical devices, the use of less hazardous solvents, and the development of field-portable instruments for on-site analysis.

Furthermore, research into the environmental fate and transformation of halogenated anilines will be crucial. Understanding the biotic and abiotic degradation pathways of compounds like this compound is essential for assessing their long-term environmental impact. mdpi.com This includes studying their potential for bioaccumulation and biomagnification in food chains. The increasing attention on the environmental impact of halogenated organic compounds will continue to drive research in this area for years to come. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dibromo-4-chloroaniline, and how can reaction conditions be optimized for high yield and purity?

  • Methodology : The compound is typically synthesized via bromination and chlorination of aniline derivatives. A referenced method involves sequential halogenation under controlled temperatures (e.g., using bromine in acetic acid for bromination, followed by chlorination with SOCl₂ or Cl₂ gas). Purity optimization requires rigorous purification steps, such as recrystallization from ethanol or column chromatography. Monitoring reaction progress via TLC or HPLC is critical .

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

  • Methodology : Use a combination of techniques:

  • HPLC/GC : To assess purity (>98% threshold).
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.5 ppm).
  • Melting Point Analysis : Compare with literature values (e.g., ~150–155°C). Discrepancies may indicate impurities .

Q. What solvents and storage conditions are recommended to maintain the stability of this compound?

  • Methodology : Store in airtight containers at –20°C for short-term (1 month) or –80°C for long-term stability (6 months). Preferred solvents include DMSO or DMF for stock solutions. Avoid aqueous buffers due to hydrolysis risks. Solubility can be enhanced via sonication at 37°C .

Advanced Research Questions

Q. How can intramolecular hydrogen bonding and crystal packing in this compound be characterized using X-ray crystallography?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals planar molecular geometry (r.m.s. deviation ≤0.024 Å) and intramolecular N–H⋯Br hydrogen bonds forming S(5) rings. Key parameters include R factor (<0.05) and data-to-parameter ratio (>15). Compare with structurally analogous compounds (e.g., 2,6-Dibromo-4-chloroaniline) to validate hydrogen-bonding motifs .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts or melting points) for this compound?

  • Methodology :

  • Reproducibility Checks : Verify synthetic protocols and purity.
  • Cross-Validation : Use multiple techniques (e.g., FT-IR for functional groups, elemental analysis for Br/Cl content).
  • Meta-Analysis : Review datasets from peer-reviewed studies (e.g., Acta Crystallographica) to identify systematic errors .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to evaluate electrophilic aromatic substitution (EAS) sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., in THF or toluene). Compare with experimental Suzuki-Miyaura coupling yields .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

  • Methodology :

  • Flow Chemistry : Enhances heat/mass transfer for large-scale halogenation.
  • Catalytic Systems : Use Pd/Cu catalysts to minimize byproducts. Monitor regioselectivity via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.